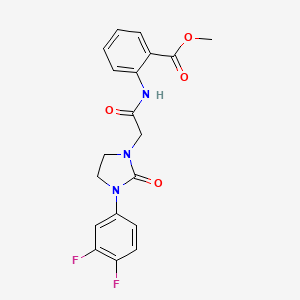

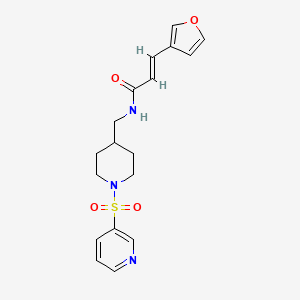

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Enantioselective Synthesis and Green Chemistry

The work by Jimenez et al. (2019) describes the synthesis of E-2-cyano-3-(furan-2-yl) acrylamide and its enantioselective reduction by marine and terrestrial fungi to produce (R)-2-cyano-3-(furan-2-yl)propanamide. This study highlights the use of green chemistry principles, employing microwave radiation and fungi for synthesis and biotransformation, respectively. The research demonstrates the potential for environmentally friendly methods in synthesizing and manipulating compounds related to "(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide" Jimenez et al., 2019.

Chemical Reactions and Derivatives

Zhao et al. (2009) discuss a palladium-catalyzed direct alkenation of thiophenes and furans with olefinic substrates such as acrylates and acrylamides, producing mono-alkenylated products. This study showcases the chemical versatility and potential applications of furan and acrylamide derivatives in synthesizing structurally diverse compounds through regioselective C–H bond functionalization Zhao et al., 2009.

Polymerization and Material Science Applications

Ling and Habicher (2001) synthesized new multifunctional N-substituted (meth)acrylamides containing a hindered piperidine and a hydroxyl group. These compounds were then polymerized, demonstrating the potential of such derivatives in material science, particularly in designing polymers with specific properties Ling & Habicher, 2001.

Analytical and Environmental Chemistry

Anese et al. (2013) reviewed strategies to mitigate acrylamide, furan, and 5-hydroxymethylfurfural in food. While this is more focused on the reduction of potentially harmful substances in food processing, it underscores the importance of understanding the chemical properties and reactions of acrylamide and furan derivatives for health and safety in environmental and food sciences Anese et al., 2013.

Neuroinflammation Imaging in Medical Research

Horti et al. (2019) developed a PET radiotracer specific for CSF1R, a microglia-specific marker, highlighting the application of piperidine derivatives in medical imaging and neuroinflammation research. This study exemplifies the potential use of structurally related compounds in developing diagnostic tools for neurological conditions Horti et al., 2019.

Propriétés

IUPAC Name |

(E)-3-(furan-3-yl)-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O4S/c22-18(4-3-16-7-11-25-14-16)20-12-15-5-9-21(10-6-15)26(23,24)17-2-1-8-19-13-17/h1-4,7-8,11,13-15H,5-6,9-10,12H2,(H,20,22)/b4-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNJAUHWPHXUFPI-ONEGZZNKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=COC=C2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)S(=O)(=O)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(furan-3-yl)-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)acrylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-4-((1-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/no-structure.png)

![2-(4-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B2741977.png)

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopropanecarboxamide](/img/structure/B2741982.png)

![(3,5-Dimethyl-1H-pyrazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2741986.png)

![N-[2-Methoxy-2-(oxan-3-yl)ethyl]prop-2-enamide](/img/structure/B2741989.png)

![N-(6-Oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2741990.png)